(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-10-7-8-13-14(9-10)21-16(19(13)2)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJDPEXZVZPKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3F)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide, is the G-quadruplex (G4) . G-quadruplexes are secondary structures formed by guanine-rich sequences of DNA and RNA. They play crucial roles in various biological processes, including replication, transcription, and translation.
Mode of Action
This compound acts as a fluorogenic probe that binds to the G-quadruplexes. The binding of the compound to its target results in a conformational change that allows it to fluoresce, thereby enabling the visualization of viral RNA in living host cells. This interaction is stable, as supported by docking analysis.
Biological Activity
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a thiazole ring linked to a fluorobenzamide moiety. Its molecular formula is with a molecular weight of approximately 315.38 g/mol. The presence of the fluorine atom is notable as it often enhances the biological activity of organic compounds by improving their lipophilicity and metabolic stability.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiazole ring facilitates interactions such as:
- Hydrogen bonding : Enhances binding affinity to target proteins.
- π-π stacking interactions : Increases stability in binding.
- Coordination with metal ions : May influence enzymatic activity.
These interactions can modulate signaling pathways and affect cellular functions, including proliferation, apoptosis, and inflammation.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The following table summarizes key findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A431 | 1.5 | Induces apoptosis, inhibits AKT/ERK pathways | |
| A549 | 2.0 | Reduces IL-6 and TNF-α levels | |
| H1299 | 1.8 | Suppresses cell migration |
The compound exhibits dose-dependent effects on cell viability, with significant reductions observed at concentrations around 1–4 µM.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies using mouse monocyte macrophages (RAW264.7) demonstrated that the compound significantly decreases the expression levels of inflammatory cytokines such as IL-6 and TNF-α when treated with the compound at similar concentrations used for cancer cell lines.
Study on Benzothiazole Derivatives
A recent study synthesized various benzothiazole derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications to the benzothiazole core could enhance anticancer and anti-inflammatory activities compared to unmodified structures .
Mechanistic Insights
Further mechanistic studies revealed that the compound's inhibition of cancer cell proliferation is associated with its ability to induce apoptosis and arrest the cell cycle at specific phases (G1/S transition). Flow cytometry analysis confirmed these findings, demonstrating an increase in sub-G1 phase cells indicative of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is compared to structurally related thiazole derivatives with modifications in the benzothiazole core, substituent positions, and benzamide groups. Key examples include:
*Estimated based on structural similarity to .
Physicochemical Properties
- Lipophilicity : The target compound’s dimethyl and fluorine substituents likely result in a higher XLogP3 (~4.2) compared to analogs with polar groups (e.g., sulfonyl in ). Ethyl or ethoxyethyl chains (e.g., ) further increase lipophilicity but may reduce aqueous solubility.
- Hydrogen Bonding: Fluorine and sulfonyl groups act as hydrogen bond acceptors, influencing target binding.
- Molecular Weight : Most analogs fall within 300–420 g/mol, aligning with Lipinski’s rule thresholds for drug-likeness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
